molecular formula C16H12N6O3 B5557097 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol

Cat. No. B5557097
M. Wt: 336.30 g/mol
InChI Key: QDUNQAXSAIJALV-UHFFFAOYSA-N
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Description

Oxadiazoles, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are prominent heterocyclic compounds featuring broad applications across pharmacology, polymers, and material science. Their synthesis and utility in creating chemosensors and fluorescent frameworks highlight their significance in scientific research (Sharma, Om, & Sharma, 2022).

Synthesis Analysis

The synthesis of oxadiazoles generally involves cyclization reactions, with methods including dehydrogenative cyclization, oxidative cyclization, and condensation cyclization. These processes are vital for integrating π-conjugated groups into the oxadiazole core, facilitating their application in metal-ion sensing due to their high photoluminescent quantum yield and thermal stability (Sharma, Om, & Sharma, 2022).

Molecular Structure Analysis

Oxadiazoles exhibit a wide variety of structural configurations, enabling selective sensing and detection mechanisms. Their molecular structure, including potential coordination sites (N and O donor atoms), plays a crucial role in their application as chemosensors, demonstrating the importance of structural analysis in understanding their chemical behavior and properties (Sharma, Om, & Sharma, 2022).

Chemical Reactions and Properties

The chemical reactivity of oxadiazoles allows for their use in a broad spectrum of applications, from pharmacological agents to materials science. Their ability to engage in various chemical reactions, including with metal ions, underscores their versatility and utility in creating compounds with desired properties and functions (Sharma, Om, & Sharma, 2022).

Physical Properties Analysis

Oxadiazoles are known for their excellent thermal and chemical stability, which, along with their photoluminescent properties, makes them suitable for applications requiring long-term durability and reliability under diverse conditions. These physical properties are integral to their use in electronics, photonics, and sensor technologies (Sharma, Om, & Sharma, 2022).

Chemical Properties Analysis

The chemical properties of oxadiazoles, including their reactivity, coordination capabilities, and electron-transfer mechanisms, are central to their function as chemosensors and in other applications. Understanding these properties is key to designing oxadiazole-based compounds for specific uses, highlighting the importance of comprehensive chemical analysis (Sharma, Om, & Sharma, 2022).

Scientific Research Applications

Electroluminescent Materials

Compounds related to "4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol" have been investigated for their potential as electroluminescent materials. Research by Takahashi et al. (1995) explored the synthesis of fluorescent compounds, including those annelated with 1,2,5-oxadiazolo and pyrazine rings, for use in electroluminescence devices (Takahashi et al., 1995). These materials show promise for light-emitting applications due to their solid-state fluorescence.

Antitubercular and Antibacterial Activities

Several studies have synthesized and evaluated compounds with oxadiazole and pyrazine cores for their antimicrobial activities. For example, El-Azab et al. (2018) conducted a study on oxadiazole and pyrazine derivatives, assessing their anti-tubercular activity. The compounds demonstrated more potent effects than reference standards such as streptomycin and pyrazinamide, showing promise in treating tuberculosis (El-Azab et al., 2018). Similarly, compounds synthesized from 1,3,4-oxadiazole derivatives exhibited antibacterial activities against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Bildirici et al., 2007).

Anti-inflammatory and Anticancer Activities

Research into the biological activities of compounds related to "4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol" has also extended to anti-inflammatory and anticancer applications. Sivaramakarthikeyan et al. (2020) synthesized benzimidazole-ornamented pyrazoles, with some derivatives showing significant anti-inflammatory activity, surpassing that of the standard diclofenac sodium. Additionally, these compounds demonstrated anticancer potency against pancreatic cancer cells, highlighting their therapeutic potential (Sivaramakarthikeyan et al., 2020).

Molecular Docking and Computational Studies

The role of computational studies in understanding the interaction mechanisms and enhancing the biological activity of compounds is also noteworthy. For instance, El-Azab et al. (2018) employed molecular docking to study the interaction of oxadiazole derivatives with proteins, suggesting these compounds could be developed into anticancer drugs due to their stable complexes with the receptor ricin A (El-Azab et al., 2018).

Future Directions

The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its derivatives continue to be the subject of active research due to their potential for a wide range of applications . Future research will likely continue to explore new synthetic methods, potential applications, and the physical and chemical properties of these compounds.

properties

IUPAC Name

4-[[5-(4-hydroxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNQAXSAIJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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